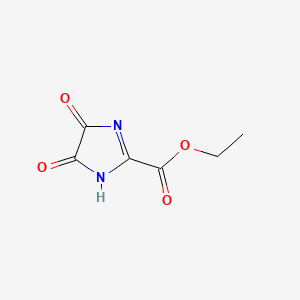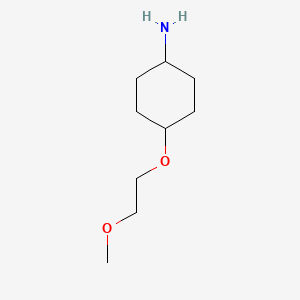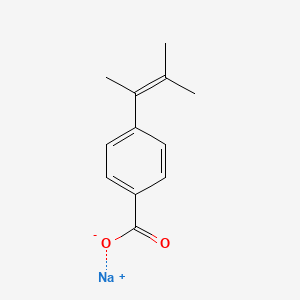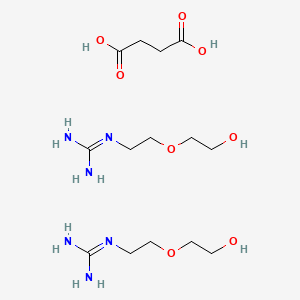
1,3-Dioxane-5-carboxamide,N-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.15644 g/mol . It is known for its unique structure, which includes a dioxane ring and a carboxamide group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1,3-Dioxane-5-carboxamide,N-methyl-(9CI) involves several steps. One common method includes the reaction of a dioxane derivative with a carboxamide precursor under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-5-carboxamide,N-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) can be compared with other similar compounds, such as:
1,3-Dioxane-5-carboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
1,3-Dioxane-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and applications.
These comparisons highlight the unique features of 1,3-Dioxane-5-carboxamide,N-methyl-(9CI), such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
CAS No. |
190191-71-0 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
N-methyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C6H11NO3/c1-7-6(8)5-2-9-4-10-3-5/h5H,2-4H2,1H3,(H,7,8) |
InChI Key |
WWTNGMJOAWUPIC-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1COCOC1 |
Canonical SMILES |
CNC(=O)C1COCOC1 |
Synonyms |
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)





![S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate](/img/structure/B574548.png)
